![molecular formula C21H12BrF3N4O2S B12448629 3-(3-bromophenyl)-5-{[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B12448629.png)
3-(3-bromophenyl)-5-{[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-BROMOPHENYL)-5-{[2-NITRO-5-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-4-PHENYL-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a combination of bromophenyl, nitrophenyl, trifluoromethyl, and phenyl groups, making it a molecule of interest in various chemical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMOPHENYL)-5-{[2-NITRO-5-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-4-PHENYL-1,2,4-TRIAZOLE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Introduction of Bromophenyl and Phenyl Groups: These groups can be introduced through substitution reactions using brominated and phenylated reagents.
Attachment of the Nitro and Trifluoromethyl Groups: These groups are often introduced through nitration and trifluoromethylation reactions, respectively.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Triazole derivatives are known for their antimicrobial and antifungal properties.
Medicine
Pharmaceuticals: The compound may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-BROMOPHENYL)-5-{[2-NITRO-5-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-4-PHENYL-1,2,4-TRIAZOLE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-BROMOPHENYL)-4-PHENYL-1,2,4-TRIAZOLE: Lacks the nitro and trifluoromethyl groups.
5-{[2-NITRO-5-(TRIFLUOROMETHYL)PHENYL]SULFANYL}-4-PHENYL-1,2,4-TRIAZOLE: Lacks the bromophenyl group.
Propiedades
Fórmula molecular |
C21H12BrF3N4O2S |
|---|---|
Peso molecular |
521.3 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-5-[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H12BrF3N4O2S/c22-15-6-4-5-13(11-15)19-26-27-20(28(19)16-7-2-1-3-8-16)32-18-12-14(21(23,24)25)9-10-17(18)29(30)31/h1-12H |
Clave InChI |
UZNJWXCZWGIALV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SC3=C(C=CC(=C3)C(F)(F)F)[N+](=O)[O-])C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


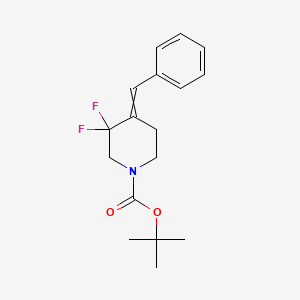
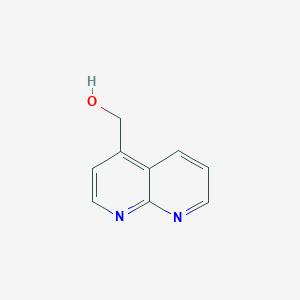
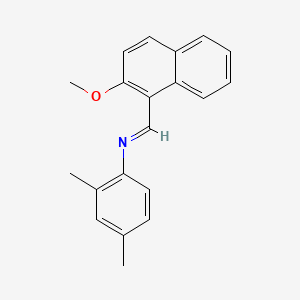


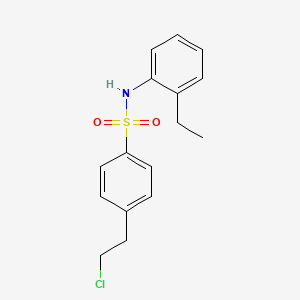
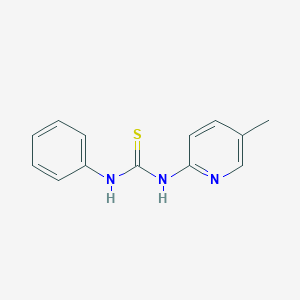
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12448612.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12448621.png)
![Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12448637.png)
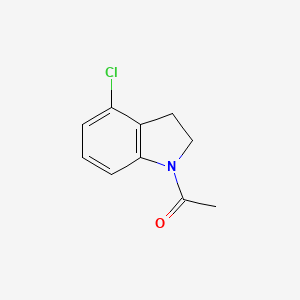
![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)
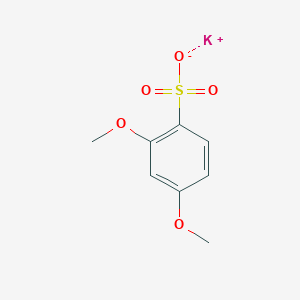
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12448653.png)
